1-(2,3-Bis(trifluoromethoxy)phenyl)propan-1-one
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Overview
Description
1-(2,3-Bis(trifluoromethoxy)phenyl)propan-1-one is an organic compound with the molecular formula C11H8F6O3 It is characterized by the presence of two trifluoromethoxy groups attached to a phenyl ring, which is further connected to a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Bis(trifluoromethoxy)phenyl)propan-1-one typically involves the introduction of trifluoromethoxy groups onto a phenyl ring followed by the formation of the propanone moiety. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Bis(trifluoromethoxy)phenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(2,3-Bis(trifluoromethoxy)phenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,3-Bis(trifluoromethoxy)phenyl)propan-1-one involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethoxy groups can enhance the compound’s binding affinity to these targets, leading to specific biochemical effects. The exact pathways and molecular targets may vary depending on the application and context .
Comparison with Similar Compounds
Similar Compounds
1-(2,3-Bis(trifluoromethoxy)phenyl)propan-2-one: Similar structure but with a different position of the ketone group.
2-(Trifluoromethyl)propiophenone: Contains a trifluoromethyl group instead of trifluoromethoxy.
3,3’-Bis(trifluoromethoxy)-1,1’-biphenyl: Contains two phenyl rings connected by a single bond, each with a trifluoromethoxy group.
Uniqueness
1-(2,3-Bis(trifluoromethoxy)phenyl)propan-1-one is unique due to the presence of two trifluoromethoxy groups, which impart distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it valuable for various applications in research and industry.
Properties
Molecular Formula |
C11H8F6O3 |
---|---|
Molecular Weight |
302.17 g/mol |
IUPAC Name |
1-[2,3-bis(trifluoromethoxy)phenyl]propan-1-one |
InChI |
InChI=1S/C11H8F6O3/c1-2-7(18)6-4-3-5-8(19-10(12,13)14)9(6)20-11(15,16)17/h3-5H,2H2,1H3 |
InChI Key |
UTCSDIFJMOTWEC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C(=CC=C1)OC(F)(F)F)OC(F)(F)F |
Origin of Product |
United States |
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